molecular formula C15H10N2O3 B11770308 2-(2-Nitrophenyl)-5-phenyloxazole

2-(2-Nitrophenyl)-5-phenyloxazole

Cat. No.: B11770308
M. Wt: 266.25 g/mol
InChI Key: PZNHREDAKPQLLR-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-5-phenyloxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a nitrophenyl group and a phenyloxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-5-phenyloxazole typically involves the condensation of 2-nitrobenzaldehyde with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the oxazole ring, yielding the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-5-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Nitrophenyl)-5-phenyloxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-5-phenyloxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenyl)-1H-benzimidazole
  • 2-(2-Nitrophenyl)quinoline
  • 2-(2-Nitrophenyl)furan

Uniqueness

2-(2-Nitrophenyl)-5-phenyloxazole is unique due to its specific structural features, such as the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a nitrophenyl group and a phenyloxazole moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-(2-nitrophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)15-16-10-14(20-15)11-6-2-1-3-7-11/h1-10H

InChI Key

PZNHREDAKPQLLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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